molecular formula C13H20N2 B1356465 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine CAS No. 486437-59-6

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Cat. No.: B1356465
CAS No.: 486437-59-6
M. Wt: 204.31 g/mol
InChI Key: PTNLGUVQBDMODF-UHFFFAOYSA-N
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Description

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is an organic compound with the molecular formula C13H20N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine can be synthesized through several methods. One common approach involves the reaction of 4-(4-methylpiperidin-1-yl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the piperidine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of receptor-ligand interactions due to its structural similarity to certain neurotransmitters.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-[4-(4-Methylpiperazin-1-yl)phenyl]methanamine: Similar structure but contains a piperazine ring instead of a piperidine ring.

    (1-Methylpiperidin-4-yl)methanamine: Similar structure but lacks the phenyl group.

Uniqueness: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is unique due to its specific combination of a piperidine ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[4-(4-methylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNLGUVQBDMODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589850
Record name 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486437-59-6
Record name 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4-methylpiperidin-1-yl)phenyl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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